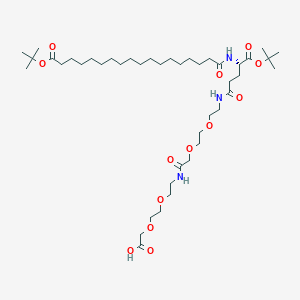

Tbuo-ste-glu(aeea-aeea-OH)-otbu

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79N3O13/c1-42(2,3)58-40(52)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-37(48)46-35(41(53)59-43(4,5)6)23-24-36(47)44-25-27-54-29-31-56-33-38(49)45-26-28-55-30-32-57-34-39(50)51/h35H,7-34H2,1-6H3,(H,44,47)(H,45,49)(H,46,48)(H,50,51)/t35-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUXNRZPWYRMGH-DHUJRADRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118767-16-0 | |

| Record name | TBUO-STE-GLU(AEEA-AEEA-OH)-OTBU | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVN2QPW6DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Tbuo-ste-glu(aeea-aeea-OH)-otbu, a Key Intermediate in the Synthesis of Semaglutide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tbuo-ste-glu(aeea-aeea-OH)-otbu, also known as the Semaglutide (B3030467) side chain, is a critical chemical intermediate in the synthesis of Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the treatment of type 2 diabetes and obesity.[1][2][3] This synthetic fatty acid derivative is strategically designed to enhance the pharmacokinetic profile of the peptide, significantly prolonging its half-life and enabling once-weekly administration.[4] Its structure incorporates a stearic acid moiety, a glutamic acid residue, and two units of 8-amino-3,6-dioxaoctanoic acid (AEEA), culminating in a molecule that increases the affinity of Semaglutide for albumin.[1][5] This guide provides a comprehensive overview of its chemical structure, synthesis, and analytical characterization, along with its role in the broader context of GLP-1 receptor signaling and peptide synthesis.

Chemical Structure and Properties

This compound is a complex molecule with distinct functional components that contribute to its overall properties and utility in peptide synthesis. The systematic IUPAC name for this compound is 2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid.[6][7]

The key structural features are:

-

Stearic Acid (Ste): A C18 saturated fatty acid that provides a long hydrophobic tail. This moiety is crucial for the non-covalent binding to serum albumin.

-

Glutamic Acid (Glu): An amino acid that serves as a linker, connecting the stearic acid to the AEEA spacers.

-

AEEA Linkers: Two repeating units of 8-amino-3,6-dioxaoctanoic acid act as hydrophilic spacers. This PEG-like motif enhances solubility and contributes to the overall binding affinity for albumin.[1]

-

Tert-butyl (tBu) Protecting Groups: The carboxylic acid groups of the stearic acid and glutamic acid are protected as tert-butyl esters (OtBu and TbuO, respectively). These protecting groups prevent unwanted side reactions during peptide synthesis and can be removed under specific acidic conditions.[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₇₉N₃O₁₃ | [6][9] |

| Molecular Weight | 846.10 g/mol | [2][9] |

| CAS Number | 1118767-16-0 | [6][9] |

| Appearance | White powder or Colorless to off-white liquid/oil | [3][7][9] |

| Purity | ≥98% | [3][4][9] |

| Storage Conditions | -20°C, under nitrogen, away from moisture | [3][7] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process involving the sequential coupling of its constituent parts. The following is a representative synthetic protocol based on literature descriptions.

Synthesis of this compound

Materials:

-

Starting materials (R-1 and R-2 as per patent CN115894664B)

-

N,N-Diisopropylethylamine (DIEA)

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel (100-200 mesh)

-

Nitrogen gas

Procedure:

-

Reaction Setup: A solution of the initial reactant (e.g., 18.64 mmol of R-1) is prepared in ethanol (400 mL) within a flask under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled to a temperature between 0 and 10°C.

-

Addition of Reagents: The second reactant (e.g., 19.57 mmol of R-2) and DIEA (19.57 mmol) are added to the cooled solution under nitrogen protection.

-

Reaction: The reaction is allowed to proceed overnight at 30°C.

-

Workup and Purification: Upon completion, the crude product is purified using silica gel column chromatography. A gradient of dichloromethane and methanol (e.g., 50:1 to 20:1) is used as the eluent.

-

Isolation: The fractions containing the desired product are collected, concentrated under reduced pressure, and dried to yield the final product, this compound.

Expected Yield: 70-78%

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound.

| Analytical Technique | Expected Result | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity ≥ 98% | [3] |

| Mass Spectrometry (MS) | [M+H]⁺ = 846.7 g/mol | |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Conforms to the expected chemical structure | [3] |

Role in Semaglutide Synthesis and Mechanism of Action

This compound is a crucial building block in the solid-phase peptide synthesis (SPPS) of Semaglutide.[9] The synthesis of the full Semaglutide peptide involves the sequential addition of amino acids to a solid support. The fatty acid side chain is typically coupled to a lysine (B10760008) residue of the peptide backbone.

Workflow for Semaglutide Synthesis

The following diagram illustrates the general workflow for the synthesis of Semaglutide, highlighting the incorporation of the side chain.

Caption: General workflow for the synthesis of Semaglutide via SPPS.

Once synthesized and administered, Semaglutide acts as a GLP-1 receptor agonist. The GLP-1 receptor is a G protein-coupled receptor (GPCR) primarily expressed on pancreatic β-cells and in the brain.[5]

GLP-1 Receptor Signaling Pathway

The binding of Semaglutide to the GLP-1 receptor initiates a cascade of intracellular events that ultimately lead to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) secretion, and other metabolic benefits.

Caption: Simplified GLP-1 receptor signaling pathway.

Conclusion

This compound is a sophisticated and indispensable component in the chemical synthesis of Semaglutide. Its well-defined structure, featuring a fatty acid chain and hydrophilic linkers, is key to the enhanced therapeutic profile of this important antidiabetic drug. A thorough understanding of its synthesis, characterization, and role in the broader context of peptide chemistry and pharmacology is vital for researchers and professionals in the field of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. login.medscape.com [login.medscape.com]

- 5. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 6. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A two-step method preparation of semaglutide through solid-phase synthesis and inclusion body expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. worldwondersgardens.co.uk [worldwondersgardens.co.uk]

An In-depth Technical Guide to Tbuo-ste-glu(aeea-aeea-OH)-otbu: A Key Intermediate in the Synthesis of Semaglutide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of Tbuo-ste-glu(aeea-aeea-OH)-otbu, a critical protected side chain used in the manufacture of Semaglutide (B3030467), a potent glucagon-like peptide-1 (GLP-1) receptor agonist.

Core Chemical Properties and Nomenclature

This compound is a complex synthetic molecule designed for the eventual covalent attachment to a peptide backbone. Its structure incorporates a long-chain fatty acid (stearic acid), a glutamic acid linker, and two units of 2-(2-aminoethoxy)ethoxyacetic acid (AEEA), with protective tert-butyl groups on the carboxylic acid functionalities.

IUPAC Name: 2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid[1]

Synonyms: Semaglutide Side Chain, (S)-22-(tert-Butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid[1][2]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1118767-16-0 | [1][2][3] |

| Molecular Formula | C₄₃H₇₉N₃O₁₃ | [1][2] |

| Molecular Weight | 846.10 g/mol | [1][2][3] |

| Appearance | White powder, pale yellow oil, or off-white to yellowish paste solid | [2][4] |

| Purity | ≥95.0% to ≥99% (by HPLC) | [2][4] |

| Solubility | Slightly soluble in Ethanol (0.1-1 mg/ml) | [5] |

| Storage Conditions | -20°C, in a dry, dark, and sealed container | [2] |

| Predicted Density | 1.079 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 940.6 ± 65.0 °C | [2] |

| XLogP3 | 6.4 | [1] |

Role in Drug Development: The Semaglutide Side Chain

The primary application of this compound is as a key intermediate in the synthesis of Semaglutide.[3][6][] Semaglutide is a GLP-1 analog with enhanced stability and a prolonged pharmacokinetic profile, allowing for once-weekly administration.[8]

The side chain, once deprotected and activated, is attached to the ε-amino group of a specific lysine (B10760008) residue (Lys26) on the GLP-1 peptide backbone.[9] This modification is crucial for Semaglutide's therapeutic efficacy. The long C18 fatty diacid portion promotes binding to serum albumin, which significantly extends the drug's half-life in circulation.[9][10] The AEEA linker provides a flexible and hydrophilic spacer between the peptide and the fatty acid.[9]

Experimental Protocols and Synthesis

The synthesis of Semaglutide is a multi-step process that combines solid-phase peptide synthesis (SPPS) for the peptide backbone and liquid-phase chemistry for the attachment of the side chain.[11][12]

Representative Synthesis of the Semaglutide Peptide Backbone (via SPPS)

A detailed, step-by-step protocol for the SPPS of the Semaglutide backbone is complex and proprietary. However, a general workflow can be described as follows:

-

Resin Preparation: A suitable solid support resin (e.g., Wang resin) is prepared, often pre-loaded with the C-terminal amino acid (Glycine) of the peptide sequence.[13]

-

Amino Acid Coupling Cycle:

-

Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the resin-bound amino acid is removed using a piperidine (B6355638) solution.

-

Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling agent (e.g., HBTU, HOBt, DIC) and coupled to the deprotected N-terminus of the growing peptide chain.[13]

-

Washing: The resin is thoroughly washed to remove excess reagents and by-products.

-

-

Sequence Elongation: The coupling cycle is repeated for each amino acid in the Semaglutide sequence until the full-length protected peptide is assembled on the resin.[12]

-

Side Chain Attachment Point: Special protecting groups (e.g., Dde or ivDde) are used on the lysine at position 26 to allow for its selective deprotection later.[14]

Synthesis and Attachment of this compound

The synthesis of the side chain itself involves the sequential coupling of its constituent parts: stearic acid, glutamic acid, and the AEEA linkers, with appropriate protection of functional groups.[4][]

-

Component Synthesis: Mono-tert-butyl protected stearic acid, tert-butyl protected glutamic acid, and Fmoc-protected AEEA are prepared or procured.[2]

-

Sequential Coupling: These components are coupled in the correct sequence using standard peptide coupling chemistry in the liquid phase.

-

Activation: The terminal carboxylic acid of the fully assembled and protected side chain, this compound, is activated, often by converting it to an active ester (e.g., an N-hydroxysuccinimide (OSu) ester).

-

Conjugation to Peptide: The resin-bound peptide is selectively deprotected at the Lys26 position. The activated side chain is then reacted with the free ε-amino group of Lys26 in the liquid phase.[12]

-

Cleavage and Global Deprotection: The final, side-chain-modified peptide is cleaved from the solid support resin, and all remaining protecting groups (including the tert-butyl esters on the side chain) are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).[12][13]

-

Purification: The crude Semaglutide is purified to a high degree using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[11][13]

Visualizing the Synthesis and Mechanism of Action

Logical Workflow for Semaglutide Synthesis

The following diagram illustrates the convergent synthesis strategy for Semaglutide, highlighting the separate synthesis of the peptide backbone and the side chain, followed by their conjugation.

Caption: Convergent synthesis workflow for Semaglutide.

Signaling Pathway of Semaglutide (GLP-1 Receptor Agonism)

Once administered, Semaglutide mimics the action of endogenous GLP-1 by binding to and activating the GLP-1 receptor (GLP-1R), a G protein-coupled receptor found on pancreatic β-cells and in other tissues.[15][16] This activation triggers a cascade of intracellular signaling events.

Caption: Key signaling pathways activated by Semaglutide.

References

- 1. This compound | C43H79N3O13 | CID 87275422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas No. 1118767-16-0, Semaglutide side chain - Buy CAS No.1118767-16-0, Semaglutide side chain, Fatty acid Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [handomchemicals.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Semaglutide Side Chain | this compound | CAS#: 1118767-16-0 | Sinopeg [sinopeg.com]

- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Semaglutide [pdb101.rcsb.org]

- 9. This compound Manufacturer | Sinopeg.com [sinopeg.com]

- 10. This compound | 1118767-16-0 [chemicalbook.com]

- 11. worldwondersgardens.co.uk [worldwondersgardens.co.uk]

- 12. SPPS To Produce Semaglutide Api - Semaglutide360 [semaglutide360.com]

- 13. CN112321699B - Synthesis method of semaglutide - Google Patents [patents.google.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. mdpi.com [mdpi.com]

- 16. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

An In-depth Technical Guide to the Mechanism of Action of Novel Acylated GLP-1 Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule "Tbuo-ste-glu(aeea-aeea-OH)-otbu" is not documented in publicly available scientific literature. Therefore, this guide synthesizes the established mechanism of action of well-characterized long-acting GLP-1 receptor agonists, such as semaglutide (B3030467) and liraglutide, which share similar structural motifs (fatty acid acylation, linkers). The principles outlined below are inferred to be applicable to a molecule with the described components.

Introduction to Acylated GLP-1 Analogs

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone with a short physiological half-life, limiting its therapeutic potential. Chemical modifications, including fatty acid acylation, have led to the development of long-acting GLP-1 receptor (GLP-1R) agonists with improved pharmacokinetic profiles. These analogs, exemplified by semaglutide and liraglutide, have become cornerstone therapies for type 2 diabetes and obesity. The structural components of "this compound" suggest it belongs to this class of therapeutic agents. This guide elucidates the core mechanism of action of such molecules, from receptor binding and signal transduction to their physiological effects.

Core Mechanism of Action: GLP-1 Receptor Activation

The primary mechanism of action for acylated GLP-1 analogs is the activation of the GLP-1 receptor, a class B G-protein-coupled receptor (GPCR).[1] This activation mimics the effects of endogenous GLP-1. Upon binding to the GLP-1R, primarily on pancreatic β-cells, the analog induces a conformational change in the receptor, leading to the activation of the associated Gαs protein subunit. This initiates a cascade of intracellular signaling events.

Downstream Signaling Pathways

Activation of Gαs stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3] This signaling cascade is central to the therapeutic effects of GLP-1R agonists.

Role of Structural Modifications

The specific structural components suggested by "this compound" are crucial for its prolonged action and efficacy.

-

Fatty Acid Acylation (Stearic Acid): The "ste" likely refers to a stearic acid (C18) moiety. This fatty acid chain allows the GLP-1 analog to reversibly bind to serum albumin.[4] This binding protects the peptide from degradation by dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidases, and also reduces renal clearance, thereby significantly extending its half-life.[5][6]

-

Linker (aeea-aeea): The "aeea" components (8-amino-3,6-dioxaoctanoic acid) act as a hydrophilic spacer, connecting the fatty acid to the peptide backbone. The linker's length and composition are optimized to maintain high-affinity binding to the GLP-1R while ensuring strong albumin binding.

-

Glutamic Acid (glu): The glutamic acid residue often serves as part of the linker, providing a conjugation point for the fatty acid moiety.

Quantitative Data on Analog Performance

The following tables summarize key in vitro performance metrics for the well-characterized acylated GLP-1 analogs, semaglutide and liraglutide. These values provide a benchmark for the expected performance of a novel analog with similar structural features.

Table 1: GLP-1 Receptor Binding Affinity

| Compound | Cell Line | Kd (nM) | Reference |

| Semaglutide | HEK293-GLP-1R | ~0.034 (3.4 x 10-6 M converted) | [7][8][9][10] |

| Liraglutide | INS-1 | 128.8 | [11] |

Table 2: In Vitro Potency (cAMP Accumulation)

| Compound | Cell Line | EC50 (pM) | Reference |

| Semaglutide | CHO-hGLP-1R | Varies with albumin concentration | [12] |

| Liraglutide | CHO-hGLP-1R | Varies with albumin concentration | [12] |

| GLP-1(7-36) | RINm5F | 1300 | [13] |

Experimental Protocols

Detailed methodologies are essential for the characterization of novel GLP-1 analogs. Below are outlines of key experimental protocols.

GLP-1 Receptor Binding Assay

This assay determines the affinity of the analog for the GLP-1R.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured to confluence.[3]

-

Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation.[14]

-

Binding Reaction: Membranes are incubated with a constant concentration of a radiolabeled or fluorescently labeled GLP-1R ligand and varying concentrations of the unlabeled test analog.[15]

-

Separation: Bound and free ligands are separated by rapid filtration.[14]

-

Detection: The amount of bound labeled ligand is quantified using a scintillation counter or a fluorescence plate reader.

-

Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of the analog that inhibits 50% of the specific binding of the labeled ligand) is determined. The Kd (dissociation constant) is then calculated using the Cheng-Prusoff equation.[16]

cAMP Accumulation Assay

This functional assay measures the ability of the analog to stimulate intracellular cAMP production.

Methodology:

-

Cell Seeding: CHO-K1 or HEK293 cells expressing the human GLP-1R are seeded into 96-well plates.[3][17]

-

Compound Stimulation: Cells are incubated with varying concentrations of the GLP-1 analog for a defined period (e.g., 30 minutes) at 37°C.[3]

-

Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based detection kits.[1][18][19]

-

Data Analysis: Dose-response curves are plotted, and the EC50 (the concentration of the analog that elicits 50% of the maximal response) is calculated to determine the potency of the compound.[20]

In Vitro Insulin Secretion Assay

This assay assesses the primary therapeutic function of the analog: stimulating glucose-dependent insulin secretion from pancreatic β-cells.

Methodology:

-

Islet Isolation and Culture: Pancreatic islets are isolated from mice or humans and cultured for a short period to recover.[21][22] Alternatively, insulin-secreting cell lines like INS-1 can be used.[23]

-

Pre-incubation: Islets are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.

-

Stimulation: Islets are then incubated with low glucose, high glucose, and high glucose plus varying concentrations of the GLP-1 analog.[21][23]

-

Sample Collection and Insulin Measurement: Supernatants are collected, and the insulin concentration is measured by ELISA or radioimmunoassay.

-

Data Analysis: The fold-increase in insulin secretion in the presence of the analog compared to high glucose alone is calculated to determine its efficacy in potentiating glucose-stimulated insulin secretion.

Conclusion

Acylated GLP-1 analogs represent a powerful class of therapeutics for metabolic diseases. Their mechanism of action is centered on the activation of the GLP-1 receptor, leading to enhanced glucose-dependent insulin secretion and other beneficial metabolic effects. The structural modifications, particularly fatty acid acylation and the use of specific linkers, are key to their prolonged duration of action. The quantitative analysis of receptor binding and downstream signaling, as detailed in the provided experimental protocols, is essential for the characterization and development of novel, more effective GLP-1R agonists. While the specific data for "this compound" is not available, the established principles for analogous compounds provide a robust framework for understanding its expected pharmacological profile.

References

- 1. en.ice-biosci.com [en.ice-biosci.com]

- 2. ahajournals.org [ahajournals.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Albumin-binding domain extends half-life of glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Disconnect between signalling potency and in vivo efficacy of pharmacokinetically optimised biased glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pccarx.com [pccarx.com]

- 18. Obesity and Diabetes Product Solutions [discoverx.com]

- 19. cAMP Hunter™ Semaglutide Bioassay Kit [discoverx.com]

- 20. researchgate.net [researchgate.net]

- 21. A GLP-1 receptor agonist conjugated to an albumin-binding domain for extended half-life [diva-portal.org]

- 22. Frontiers | In vitro assessment of pancreatic hormone secretion from isolated porcine islets [frontiersin.org]

- 23. Frontiers | In vitro Characterization of Insulin−Producing β-Cell Spheroids [frontiersin.org]

Tbuo-ste-glu(aeea-aeea-OH)-otbu: A Core Pharmaceutical Intermediate in Modern Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tbuo-ste-glu(aeea-aeea-OH)-otbu is a critical pharmaceutical intermediate, integral to the synthesis of long-acting peptide therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and application, with a particular focus on its role in the production of Semaglutide (B3030467), a glucagon-like peptide-1 (GLP-1) receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights and a summary of key quantitative data.

Introduction

The pursuit of extended half-life for peptide-based drugs is a paramount objective in pharmaceutical development, aiming to improve patient compliance and therapeutic efficacy. This compound, also known as the Semaglutide side chain, represents a key technological advancement in this area.[1][2] It is a complex organic molecule that combines a stearic acid moiety, a glutamic acid derivative, and a hydrophilic linker composed of two 8-amino-3,6-dioxaoctanoic acid (AEEA) units.[3][4] This unique structure facilitates the reversible binding of the final drug product to serum albumin, thereby prolonging its circulation time and therapeutic action.[5][6][7]

Chemical and Physical Properties

This compound is a derivative of glutamic acid, featuring tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protecting groups.[8] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1118767-16-0 | [1] |

| Molecular Formula | C43H79N3O13 | [1][8] |

| Molecular Weight | 846.11 g/mol | [1][8] |

| IUPAC Name | (S)-22-(tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid | [8] |

| Appearance | Solid | [9] |

| Solubility | Slightly soluble in ethanol (B145695) (0.1-1 mg/ml) | [10] |

| Storage Conditions | -20°C | [9][10] |

Role as a Pharmaceutical Intermediate in Semaglutide Synthesis

This compound is a pivotal intermediate in the synthesis of Semaglutide, a potent GLP-1 receptor agonist for the treatment of type 2 diabetes.[2] The synthesis of Semaglutide is a complex, multi-step process that typically involves solid-phase peptide synthesis (SPPS).[11][12] The side chain is crucial for the drug's extended half-life, which is achieved through its high affinity for serum albumin.[5][6]

The general workflow for the synthesis of Semaglutide incorporating the side chain is depicted in the following diagram:

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its subsequent coupling in Semaglutide synthesis are often proprietary. However, based on information from various patents, a representative protocol can be outlined.

Synthesis of this compound

The synthesis of the side chain itself is a multi-step process involving the sequential coupling of its constituent parts: stearic acid, glutamic acid, and the two AEEA linkers, with appropriate protection and deprotection steps. A general liquid-phase synthesis approach is described in patent literature.[13]

Materials:

-

Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride)

-

Sodium hydride (NaH)

-

Ethyl bromoacetate

-

Fluorenylmethoxycarbonyl-L-glutamic acid 1-tert-butyl ester (Fmoc-L-Glu(OtBu)-OH)

-

18-(tert-butoxy)-18-oxooctadecanoic acid

-

Coupling reagents (e.g., EDCI, HOBt)

-

N,N-diisopropylethylamine (DIPEA)

-

Solvents: Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM)

Procedure (Conceptual Outline):

-

Protection of AEEA precursor: The amino group of 2-(2-aminoethoxy)ethanol is protected with a Boc group.

-

Carbon chain extension: The protected AEEA precursor undergoes a nucleophilic substitution reaction with an alpha-halogenated ester (e.g., ethyl bromoacetate) to extend the carbon chain.

-

Dimerization of AEEA: The protected and extended AEEA units are condensed to form the AEEA-AEEA linker.

-

Coupling with Glutamic Acid: The protecting group on one end of the AEEA-AEEA linker is removed, and it is then condensed with Fmoc-L-Glu(OtBu)-OH.

-

Coupling with Stearic Acid: The Fmoc group is removed, and the resulting amine is condensed with 18-(tert-butoxy)-18-oxooctadecanoic acid to yield the protected side chain.

-

Final Deprotection: The final protecting group is removed to yield this compound.

Solid-Phase Synthesis of Semaglutide and Side Chain Coupling

The following is a generalized protocol for the solid-phase synthesis of Semaglutide, incorporating the side chain.

Materials:

-

Fmoc-protected amino acids with appropriate side-chain protection (tBu, Boc, Trt, Pbf)

-

Wang resin or 2-Chlorotrityl chloride resin

-

Fmoc-Lys(Mmt)-OH (or other orthogonally protected Lys)

-

This compound (or its activated form, e.g., NHS ester)

-

Coupling reagents: HBTU, HATU, or DIC/Oxyma

-

Deprotection reagent: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: e.g., TFA/TIS/H2O

-

Solvents: DMF, DCM

-

DIPEA

Procedure:

-

Resin Preparation: Swell the resin in DMF.

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-amino acid to the resin.

-

Peptide Chain Elongation (SPPS):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Couple the next Fmoc-amino acid using a suitable coupling reagent and DIPEA in DMF.

-

Washing: Wash the resin with DMF.

-

Repeat this cycle for each amino acid in the Semaglutide sequence, using Fmoc-Lys(Mmt)-OH at the position for side chain attachment.

-

-

Side Chain Attachment:

-

Orthogonal Deprotection: Selectively remove the Mmt protecting group from the lysine side chain using a dilute solution of TFA in DCM.

-

Washing: Wash the resin with DCM and DMF.

-

Side Chain Coupling: Couple the pre-activated this compound to the deprotected lysine side chain.

-

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain the final product.

Quantitative Data

The quality and purity of this compound are critical for its successful use in pharmaceutical synthesis. Table 2 summarizes typical quality control specifications from various suppliers.

Table 2: Quality Control Specifications for this compound

| Parameter | Specification | Analytical Method |

| Purity | ≥95% | HPLC |

| Identity | Conforms to structure | 1H-NMR, Mass Spectrometry |

| Appearance | Solid | Visual |

| Solubility | Slightly soluble in ethanol | Visual |

Mechanism of Action: Albumin Binding

The primary function of the this compound side chain, once incorporated into Semaglutide, is to facilitate reversible binding to serum albumin. This interaction significantly extends the half-life of the drug in circulation.

The mechanism is driven by the fatty acid (stearic acid) component of the side chain, which has a high affinity for the fatty acid binding sites on the albumin molecule.[5][6][7] The AEEA linker provides a hydrophilic and flexible spacer, allowing the fatty acid to optimally position itself within the binding pocket of albumin without sterically hindering the peptide's interaction with its target receptor.

Conclusion

This compound is a sophisticated and essential pharmaceutical intermediate that has enabled the development of long-acting peptide therapeutics like Semaglutide. Its unique chemical structure, combining a fatty acid, a dipeptide linker, and protecting groups, is key to its function. A thorough understanding of its properties, synthesis, and mechanism of action is crucial for researchers and professionals involved in the development of next-generation peptide-based drugs. The continued exploration of such intermediates will undoubtedly pave the way for further innovations in drug delivery and patient care.

References

- 1. medkoo.com [medkoo.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. CN104356224A - Preparation method of semaglutide - Google Patents [patents.google.com]

- 4. CN112010961A - Solid-liquid synthesis method of somaglutide - Google Patents [patents.google.com]

- 5. Probing the Binding Mechanism of Acylated Peptides to Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Original Article [sciencehub.novonordisk.com]

- 8. chemwhat.com [chemwhat.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Synthesis method of semaglutide - Eureka | Patsnap [eureka.patsnap.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Method for preparing semaglutide side chain by liquid phase method - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to Tbuo-ste-glu(aeea-aeea-OH)-otbu for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tbuo-ste-glu(aeea-aeea-OH)-otbu is a critical chemical intermediate employed in the synthesis of modified peptide therapeutics, most notably as the side chain of Semaglutide (B3030467), a potent glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] This specialized fatty acid derivative is integral to enhancing the pharmacokinetic profile of peptide drugs, primarily by extending their in-vivo half-life. Its design incorporates a stearic acid (Ste) moiety, a glutamic acid (Glu) linker, and two units of 8-amino-3,6-dioxaoctanoic acid (AEEA), with tert-butyl (tBu) protecting groups.[2][3] This guide provides a comprehensive technical overview of its core attributes, synthesis, and application in peptide drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 1118767-16-0 | [2][3] |

| Molecular Formula | C43H79N3O13 | [2][3] |

| Molecular Weight | 846.1 g/mol | [2] |

| Appearance | White powder or paste/liquid | [1][4] |

| Purity | ≥95%, ≥98%, ≥99% (supplier dependent) | [5][6][7] |

| Storage Conditions | -20°C, dry and dark conditions | [4] |

| Solubility | Good solubility, facilitating its use as a protecting group in peptide synthesis. | [1] |

Design Rationale and Mechanism of Action

The molecular architecture of this compound is rationally designed to enhance the therapeutic properties of peptides. The stearic acid component facilitates high-affinity binding to serum albumin, a transport protein abundant in the bloodstream.[7] This non-covalent interaction forms a depot from which the modified peptide is slowly released, significantly extending its circulation half-life and reducing the frequency of administration for patients. The AEEA linkers provide a hydrophilic and flexible spacer, ensuring the fatty acid chain is optimally positioned for albumin binding without sterically hindering the peptide's interaction with its target receptor.[1]

As an integral part of Semaglutide, this side chain contributes to the drug's mechanism of action as a GLP-1 receptor agonist. Activation of the GLP-1 receptor in pancreatic β-cells initiates a signaling cascade that enhances glucose-dependent insulin (B600854) secretion. The primary signaling pathway involves the Gαs-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the sequential coupling of its constituent parts. The following is a generalized protocol based on patent literature. Researchers should adapt and optimize these steps based on their specific laboratory conditions and available reagents.

Step 1: Synthesis of Acylated Glutamic Acid Derivative

-

Activation of Stearic Acid: Dissolve 18-(tert-butoxy)-18-oxooctadecanoic acid and N-Hydroxysuccinimide (HOSu) in a suitable solvent such as dichloromethane. Add a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and stir at ambient temperature.

-

Coupling with Glutamic Acid: To the activated stearic acid solution, add L-glutamic acid α-tert-butyl ester (H-Glu-OtBu) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product, tBuO-Ste-Glu-OtBu, is then purified, typically by column chromatography.

Step 2: Sequential Coupling of AEEA Linkers

-

Activation of Acylated Glutamic Acid: The carboxylic acid group of tBuO-Ste-Glu-OtBu is activated using a suitable coupling agent (e.g., EDC·HCl/HOSu).

-

First AEEA Coupling: The activated ester is reacted with 8-amino-3,6-dioxaoctanoic acid (AEEA) in the presence of a base. The reaction progress is monitored by TLC or HPLC.

-

Purification: After work-up, the resulting compound, tBuO-Ste-Glu(AEEA-OH)-OtBu, is purified.

-

Second AEEA Coupling: The process is repeated by activating the terminal carboxylic acid of the first AEEA linker and coupling it with a second molecule of AEEA.

-

Final Purification: The final product, this compound, is purified by column chromatography to achieve the desired purity. A reported yield for this final product is approximately 70-78% with a purity of over 98%.

Workflow for Peptide Modification

This compound, or a protected and activated form of it, is incorporated into the peptide sequence during solid-phase peptide synthesis (SPPS).

Quantitative Data

The following table summarizes available quantitative data related to the synthesis and properties of this compound and its application.

| Parameter | Value | Reference(s) |

| Purity of this compound | >98% | |

| Yield of final synthesis step | 70-78% | |

| Purity of Fmoc-Lys(Tbuo-ste-glu(aeea-aeea)-OtBu)-OH | ≥95.0% | |

| Total yield of crude Semaglutide using a fragment condensation strategy | 57.07% | |

| Purity of crude Semaglutide | 77.71% |

Conclusion

This compound is a cornerstone in the development of long-acting peptide therapeutics. Its rational design, which combines a fatty acid for albumin binding with a flexible linker system, provides a powerful tool for overcoming the challenge of rapid in-vivo clearance of peptide drugs. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for researchers and drug development professionals working on the next generation of peptide-based medicines. The protocols and data presented in this guide offer a foundational resource for the successful application of this key molecule in peptide synthesis.

References

- 1. WO2021205388A2 - An improved process for the preparation of semaglutide side chain - Google Patents [patents.google.com]

- 2. CN115894664B - A method for synthesizing semaglutide side chain - Google Patents [patents.google.com]

- 3. Original Article [sciencehub.novonordisk.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Glycation of human serum albumin impairs binding to the glucagon-like peptide-1 analogue liraglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Tbuo-ste-glu(aeea-aeea-OH)-otbu: A Technical Guide to its Role in Albumin Binding and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of therapeutic peptides with fatty acid side chains has emerged as a crucial strategy to extend their circulatory half-life and improve their pharmacokinetic profiles. One such critical component is Tbuo-ste-glu(aeea-aeea-OH)-otbu , the protected form of the albumin-binding moiety found in the glucagon-like peptide-1 (GLP-1) receptor agonist, Semaglutide. This technical guide provides an in-depth analysis of this molecule, its profound impact on albumin binding, and the experimental methodologies used to characterize this interaction. A comparative look at the similar strategy employed by the dual GIP/GLP-1 receptor agonist, Tirzepatide, is also included to provide a broader context of this drug development approach.

The Role of Fatty Acid Acylation in Albumin Binding

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and serves as a natural carrier for various endogenous and exogenous molecules, including fatty acids. By attaching a lipophilic side chain to a peptide therapeutic, the drug can reversibly bind to HSA, effectively creating a circulating reservoir. This binding significantly increases the hydrodynamic radius of the peptide, preventing its rapid clearance by the kidneys and protecting it from enzymatic degradation, thereby extending its half-life from minutes to several days.

The This compound side chain is a prime example of this strategy. It consists of a stearic acid (a C18 fatty acid), a glutamic acid linker, and two units of 8-amino-3,6-dioxaoctanoic acid (AEEA), with tert-butyl protecting groups. Once deprotected and conjugated to the peptide backbone, this moiety confers a high affinity for albumin.

Quantitative Analysis of Albumin Binding

The affinity of acylated peptides for albumin is a critical parameter in drug design. The dissociation constant (Kd) is a key metric, with a lower Kd value indicating a stronger binding affinity.

| Molecule | Binding Partner | Method | Dissociation Constant (Kd) | Reference |

| Semaglutide | Human Serum Albumin | Kinetic analysis (1:1 binding model) | 0.1 - 3 µM | [1] |

| Tirzepatide | Human Serum Albumin | Modified Schild regression analysis | 1.86 µM | [2] |

Mechanism of Action of Parent Compounds

The albumin-binding side chain is instrumental to the therapeutic efficacy of the parent drug by ensuring its prolonged presence in circulation, allowing it to interact with its target receptors continuously.

Semaglutide (GLP-1 Receptor Agonist)

Semaglutide mimics the action of the native incretin (B1656795) hormone GLP-1. By binding to and activating the GLP-1 receptor, it stimulates insulin (B600854) secretion and suppresses glucagon (B607659) secretion in a glucose-dependent manner, leading to improved glycemic control.

Tirzepatide (Dual GIP and GLP-1 Receptor Agonist)

Tirzepatide is a dual agonist, activating both the glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors. This dual action leads to enhanced insulin secretion and improved insulin sensitivity. The molecule is comprised of a 39-amino-acid linear peptide with a C20 fatty diacid moiety that facilitates albumin binding[2].

Experimental Protocols for Determining Albumin Binding Affinity

The quantitative assessment of the binding between acylated peptides and albumin is crucial for understanding their pharmacokinetic properties. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most common and robust techniques for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Methodology:

-

Sample Preparation:

-

Human Serum Albumin (HSA) is extensively dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove any bound fatty acids and ensure buffer matching.

-

The this compound side chain (or the full acylated peptide) is dissolved in the same dialysis buffer.

-

All solutions are degassed prior to use to prevent bubble formation in the calorimeter.

-

-

ITC Experiment:

-

The sample cell of the ITC instrument is filled with a known concentration of HSA (typically in the low micromolar range).

-

The injection syringe is filled with a solution of the acylated molecule at a concentration approximately 10-20 times that of the HSA.

-

A series of small, precise injections of the ligand into the sample cell are performed at a constant temperature.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data, a series of heat spikes, is integrated to determine the heat change per injection.

-

These values are then plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

-

Sensor Chip Preparation:

-

HSA is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

A reference flow cell is prepared in parallel, typically by blocking the surface after activation, to subtract non-specific binding effects.

-

-

SPR Experiment:

-

A continuous flow of running buffer (e.g., HBS-EP+) is passed over the sensor and reference surfaces to establish a stable baseline.

-

The acylated molecule (analyte) is prepared in a series of concentrations in the running buffer.

-

Each concentration is injected over the surfaces for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

-

The change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time.

-

-

Data Analysis:

-

The sensorgrams (plots of RU versus time) from the reference cell are subtracted from the sensorgrams from the HSA-immobilized cell.

-

The resulting data is fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Conclusion

The use of fatty acid side chains, such as the one derived from This compound , represents a highly successful and widely adopted strategy in modern peptide drug development. The ability to engineer a high-affinity binding to serum albumin has transformed the therapeutic potential of peptides by dramatically improving their pharmacokinetic profiles. The quantitative characterization of this binding through techniques like ITC and SPR is fundamental to the rational design of long-acting peptide therapeutics. As the field of peptide engineering continues to advance, the principles of albumin binding will undoubtedly remain a cornerstone of innovative drug design.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Tbuo-ste-glu(aeea-aeea-OH)-otbu

Abstract

This document provides a detailed theoretical synthesis protocol for Tbuo-ste-glu(aeea-aeea-OH)-otbu, a complex lipidated amino acid derivative. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. The synthesis involves a multi-step process, including the preparation of a di-AEEA linker, selective modification of a glutamic acid core, and final lipidation with stearic acid. This protocol is based on established synthetic methodologies for peptide and bioconjugate chemistry.

Introduction

This compound is a specialized chemical entity comprised of a stearic acid tail, a glutamic acid core, and a hydrophilic di-AEEA (aminoethoxyethoxyacetic acid) linker. The tert-butyl ester (-otbu) and a likely N-terminal protecting group (abbreviated here as Tbuo-, interpreted as a standard Boc-protecting group for the purpose of this protocol) provide orthogonal protection for subsequent chemical modifications. Such structures are often employed in the development of sophisticated drug delivery systems, targeted protein degraders (e.g., PROTACs), or as functionalized linkers in bioconjugation.

This protocol outlines a plausible three-stage solution-phase synthesis route:

-

Synthesis of the di-AEEA Linker: Building the H-AEEA-AEEA-OH fragment.

-

Functionalization of Glutamic Acid: Coupling the di-AEEA linker to the gamma-carboxyl group of a protected glutamic acid derivative.

-

Lipidation and Final Protection: Acylation of the N-terminus with stearic acid and introduction of the final N-terminal protecting group.

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| Fmoc-AEEA-OH | Sigma-Aldrich | >98% | Building block for the linker |

| H-Glu(OH)-OtBu | Chem-Impex | >98% | Glutamic acid core |

| Stearic Acid | TCI Chemicals | >98% | Lipid tail |

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Oakwood Chemical | >98% | N-terminal protecting group reagent |

| HATU | Combi-Blocks | >98% | Peptide coupling reagent |

| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | >99% | Base |

| Piperidine (B6355638) | Fisher Sci. | >99% | Fmoc deprotection reagent |

| Dichloromethane (DCM) | VWR | Anhydrous | Solvent |

| N,N-Dimethylformamide (DMF) | VWR | Anhydrous | Solvent |

| Ethyl Acetate (EtOAc) | VWR | HPLC Grade | For workup and chromatography |

| Hexanes | VWR | HPLC Grade | For chromatography |

| Saturated Sodium Bicarbonate (NaHCO₃) | LabChem | ACS Grade | For aqueous workup |

| Brine | LabChem | ACS Grade | For aqueous workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | EMD Millipore | ACS Grade | Drying agent |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

4.1. Step 1: Synthesis of the di-AEEA Linker (H-AEEA-AEEA-OH)

-

1a. Synthesis of Fmoc-AEEA-AEEA-OtBu:

-

Dissolve Fmoc-AEEA-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.2 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve H-AEEA-OtBu (1.0 eq, prepared by tert-butylation of AEEA) in anhydrous DMF.

-

Add the activated Fmoc-AEEA-OH solution to the H-AEEA-OtBu solution and stir at room temperature for 4 hours.

-

Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to yield Fmoc-AEEA-AEEA-OtBu.

-

-

1b. Deprotection to H-AEEA-AEEA-OH:

-

Dissolve Fmoc-AEEA-AEEA-OtBu in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 1 hour to remove the Fmoc group.

-

Remove the solvent under reduced pressure.

-

To the resulting residue, add a solution of 95:2.5:2.5 TFA:H₂O:TIPS and stir for 2 hours to remove the OtBu group.

-

Co-evaporate with toluene (B28343) to remove excess TFA and dry under high vacuum to yield the crude H-AEEA-AEEA-OH as a TFA salt. This product is used in the next step without further purification.

-

4.2. Step 2: Synthesis of Fmoc-Glu(AEEA-AEEA-OH)-OtBu

-

Dissolve H-AEEA-AEEA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to neutralize the TFA salt and activate the carboxylic acid. Stir for 15 minutes.

-

In a separate flask, dissolve Fmoc-Glu-OtBu (1.0 eq) in anhydrous DMF.

-

Add the activated linker solution to the Fmoc-Glu-OtBu solution and stir at room temperature overnight.

-

Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup as described in step 1a.

-

Purify the crude product by flash column chromatography (DCM/Methanol gradient) to yield Fmoc-Glu(AEEA-AEEA-OH)-OtBu.

4.3. Step 3: Synthesis of this compound

-

3a. Fmoc Deprotection:

-

Dissolve Fmoc-Glu(AEEA-AEEA-OH)-OtBu in 20% piperidine in DMF.

-

Stir for 1 hour at room temperature.

-

Concentrate under reduced pressure and dry under high vacuum to obtain H-Glu(AEEA-AEEA-OH)-OtBu.

-

-

3b. Stearic Acid Coupling:

-

Dissolve stearic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.2 eq) and stir for 15 minutes.

-

Add a solution of H-Glu(AEEA-AEEA-OH)-OtBu (1.0 eq) in DMF to the activated stearic acid solution.

-

Stir overnight at room temperature.

-

Work up the reaction as described in step 1a. Purify by flash chromatography to yield Ste-Glu(AEEA-AEEA-OH)-OtBu.

-

-

3c. N-terminal Boc Protection:

-

Assuming "Tbuo" refers to a Boc group on the stearic acid nitrogen, this step is a conceptual interpretation. If the intention is to cap the final molecule, and assuming the stearic acid was modified with an amino group for this purpose, the protocol would be as follows. A more likely interpretation is that the N-terminus of glutamic acid is acylated with stearic acid, and "Tbuo" is a typo for the Boc group on a different part of a larger construct. For this protocol, we assume the final product is Ste-Glu(AEEA-AEEA-OH)-OtBu from the previous step, and "Tbuo" is omitted as it may be context-specific. If a final Boc-protection is indeed required on a different amine, the following general protocol applies:

-

Dissolve the amine-containing substrate (1.0 eq) in DCM.

-

Add DIPEA (1.5 eq) followed by Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

-

Stir at room temperature for 2-4 hours.

-

Monitor by LC-MS. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by chromatography if necessary.

-

Characterization and Data

The successful synthesis of the target compound and intermediates should be confirmed by standard analytical techniques.

| Compound | Theoretical Mass [M+H]⁺ | Expected ¹H NMR Signals | Purity (Target) |

| Fmoc-AEEA-AEEA-OtBu | 571.29 | Aromatic protons (Fmoc), alkyl chain protons (AEEA), t-butyl protons | >95% (by HPLC) |

| Fmoc-Glu(AEEA-AEEA-OH)-OtBu | 774.39 | Aromatic protons (Fmoc), glutamic acid backbone protons, AEEA linker protons, t-butyl protons | >95% (by HPLC) |

| Ste-Glu(AEEA-AEEA-OH)-OtBu | 819.58 | Long alkyl chain protons (stearic acid), glutamic acid backbone, AEEA linker protons, t-butyl protons | >95% (by HPLC) |

| This compound | 919.63 (if Boc-capped) | All signals from the precursor plus a characteristic singlet for the Boc group protons (~1.4 ppm) | >98% (by HPLC) |

Safety and Handling

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reagents such as HATU, DIPEA, Piperidine, and TFA are corrosive and/or toxic. Handle with care and consult the corresponding Safety Data Sheets (SDS) before use.

-

Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere (Nitrogen or Argon).

Disclaimer: This document provides a theoretical synthesis protocol based on established chemical principles. The procedures have not been experimentally validated for this specific molecule. Researchers should perform their own literature search and risk assessment before attempting any chemical synthesis. All procedures should be carried out by trained personnel in a suitable laboratory setting.

Attaching the Semaglutide Side Chain: A Detailed Protocol for Peptide Backbone Modification

Application Note: The covalent attachment of the Tbuo-ste-glu(aeea-aeea-OH)-otbu side chain to a peptide backbone is a critical step in the synthesis of long-acting peptide therapeutics, such as the GLP-1 receptor agonist Semaglutide (B3030467). This modification enhances the pharmacokinetic profile of the peptide by promoting binding to serum albumin, thereby extending its circulation half-life. The following protocols detail the on-resin acylation of a peptide with this specialized fatty acid-derived linker using solid-phase peptide synthesis (SPPS) methodologies.

Core Principle

The strategy involves the sequential coupling of the constituent parts of the this compound side chain to the epsilon-amino group of a lysine (B10760008) residue within the peptide sequence. This is achieved by using an orthogonal protecting group on the lysine side chain, which can be selectively removed while the peptide remains anchored to the solid support and other amino acid side chains remain protected.

Experimental Protocols

This section outlines the detailed methodology for the on-resin attachment of the this compound side chain.

Protocol 1: On-Resin Acylation via Sequential Coupling

This protocol is the standard method employed in the synthesis of Semaglutide and related acylated peptides.[1][2]

1. Materials and Reagents:

-

Peptide-resin with a lysine residue protected with a selectively removable group (e.g., Mtt, Dde, or Alloc).

-

Fmoc-AEEA-OH (Fmoc-aminoethoxyethoxyacetic acid)

-

Fmoc-Glu(OtBu)-OH

-

Octadecanedioic acid mono-tert-butyl ester

-

Coupling Reagents:

-

Option A: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Option B: DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole)

-

-

Solvents:

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

-

Deprotection Reagents:

-

For Mtt removal: 1% TFA in DCM

-

For Dde removal: 2% hydrazine (B178648) in DMF

-

For Alloc removal: Pd(PPh₃)₄ and phenylsilane (B129415) in DCM

-

For Fmoc removal: 20% piperidine (B6355638) in DMF

-

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

2. Procedure:

-

Step 1: Swelling of the Peptide-Resin

-

Swell the peptide-resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

-

-

Step 2: Selective Deprotection of the Lysine Side Chain

-

Remove the orthogonal protecting group from the lysine side chain. For example, to remove an Mtt group, treat the resin with 1% TFA in DCM (repeat multiple times for short durations).

-

Wash the resin thoroughly with DCM followed by DMF.

-

-

Step 3: Coupling of the First AEEA Linker

-

Activate Fmoc-AEEA-OH (2-5 equivalents relative to the resin loading) with your chosen coupling reagents (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.

-

Add the activated Fmoc-AEEA-OH solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test). If the reaction is incomplete, a second coupling may be performed.

-

Wash the resin with DMF.

-

-

Step 4: Fmoc Deprotection

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat twice) to remove the Fmoc group from the newly coupled AEEA linker.

-

Wash the resin thoroughly with DMF.

-

-

Step 5: Coupling of the Second AEEA Linker

-

Repeat Step 3 and 4 for the coupling of the second Fmoc-AEEA-OH molecule.

-

-

Step 6: Coupling of the Glutamic Acid Moiety

-

Activate Fmoc-Glu(OtBu)-OH (2-5 equivalents) with your chosen coupling reagents in DMF.

-

Add the activated solution to the resin and agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF.

-

Perform Fmoc deprotection as described in Step 4.

-

-

Step 7: Coupling of the Stearic Acid Moiety

-

Activate Octadecanedioic acid mono-tert-butyl ester (2-5 equivalents) with your chosen coupling reagents in DMF.

-

Add the activated solution to the resin and agitate for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF, followed by DCM and IPA, and dry the resin under vacuum.

-

-

Step 8: Continuation of Peptide Synthesis (if applicable)

-

If the lysine residue is not at the N-terminus, the synthesis of the remaining peptide backbone can now be continued following standard Fmoc-SPPS procedures.

-

-

Step 9: Cleavage and Global Deprotection

-

Once the full peptide sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

-

-

Step 10: Purification

-

Purify the crude acylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation

| Parameter | Typical Value | Reference |

| Reagent Molar Excess (per coupling step) | 2 - 5 equivalents | [3] |

| Coupling Time | 1 - 2 hours per step | [4] |

| Crude Purity (Post-Cleavage) | 70 - 85% | [5] |

| Final Purity (Post-HPLC Purification) | > 98.5% | [3] |

Visualizations

Caption: Workflow for on-resin acylation of a peptide with the this compound side chain.

Caption: Logical steps for attaching the side chain during solid-phase peptide synthesis.

References

- 1. CN112028986A - Synthesis method of semaglutide - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. METHOD FOR PREPARING SEMAGLUTIDE - Patent 3398960 [data.epo.org]

- 4. US20210009631A1 - Solid phase synthesis of acylated peptides - Google Patents [patents.google.com]

- 5. Synthesis method of semaglutide - Eureka | Patsnap [eureka.patsnap.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tbuo-ste-glu(aeea-aeea-OH)-otbu

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Tbuo-ste-glu(aeea-aeea-OH)-otbu, a key intermediate in the synthesis of Semaglutide, a GLP-1 receptor agonist.[1][2][3] The methodology utilizes reverse-phase high-performance liquid chromatography (RP-HPLC), a robust and widely used technique for the purification of peptides and complex organic molecules.[4][5] This document outlines the necessary materials, instrument setup, and a step-by-step procedure to achieve high purity of the target compound.

Introduction

This compound is a modified fatty acid side chain containing a glutamic acid residue and two aminoethoxyethoxyacetic acid (AEEA) linkers, with tert-butyl (tBu) protecting groups.[1][3][6] The presence of both a long aliphatic chain (stearoyl group) and hydrophilic AEEA linkers gives the molecule amphipathic properties. The tBu protecting groups add to its hydrophobicity.[7] Accurate and efficient purification of this intermediate is critical to ensure the quality and purity of the final active pharmaceutical ingredient (API).[2] RP-HPLC is the standard method for purifying peptides and their derivatives, separating molecules based on their hydrophobicity.[4][5] This method employs a non-polar stationary phase and a polar mobile phase, with a gradient of increasing organic solvent to elute compounds of increasing hydrophobicity.[4][5]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific crude sample purity and the HPLC system used.

Materials and Reagents

-

Crude this compound sample

-

HPLC-grade acetonitrile (B52724) (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA), HPLC grade

-

Dimethyl sulfoxide (B87167) (DMSO) or a suitable solvent for sample dissolution

-

0.2 µm syringe filters

HPLC System and Column

A standard preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector is required.

| Parameter | Specification |

| Column | C18 reverse-phase column (preparative) |

| Particle Size | 5 - 10 µm |

| Pore Size | 100 - 300 Å |

| Dimensions | e.g., 250 mm x 21.2 mm or larger for preparative scale |

| Detection Wavelength | 210-220 nm |

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

Note: All mobile phases should be filtered through a 0.2 µm filter and degassed prior to use to prevent column and system blockage.[8]

Sample Preparation

-

Dissolve the crude this compound in a minimal amount of a suitable solvent such as DMSO.

-

Once fully dissolved, dilute the sample with Mobile Phase A to a concentration appropriate for the column loading capacity. The final sample should be fully in solution.

-

Filter the sample solution through a 0.2 µm syringe filter before injection to remove any particulate matter.[8][9]

HPLC Purification Method

| Step | Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

| Equilibration | 0 - 5 | 30 | 15-20 |

| Injection | 5 | 30 | 15-20 |

| Gradient | 5 - 45 | 30 - 90 | 15-20 |

| Wash | 45 - 50 | 90 - 95 | 15-20 |

| Re-equilibration | 50 - 60 | 30 | 15-20 |

Note: The gradient and flow rate are starting points and should be optimized for the best separation of the target compound from its impurities. The flow rate should be adjusted based on the column dimensions.

Fraction Collection and Analysis

-

Monitor the chromatogram at 210-220 nm, which is the absorption wavelength for peptide bonds.[4][5]

-

Collect fractions corresponding to the main peak that elutes during the gradient.

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions that meet the desired purity level.

-

The purified product can be obtained as a solid by lyophilization to remove the solvents.

Logical Workflow for HPLC Purification

Caption: Workflow for the HPLC purification of this compound.

Discussion

The provided RP-HPLC method is a robust starting point for the purification of this compound. The C18 stationary phase provides the necessary hydrophobicity to retain the molecule, while the acetonitrile/water gradient allows for its controlled elution.[4] The addition of TFA to the mobile phase acts as an ion-pairing agent, which can improve peak shape for peptide-like molecules.[4][9] Due to the hydrophobic nature of the stearoyl group and tBu protecting groups, a relatively high concentration of acetonitrile will be required for elution.

Optimization of the gradient slope is crucial for achieving optimal resolution between the target compound and closely related impurities, such as deletion sequences or incompletely protected species.[4] A shallower gradient may be necessary to improve separation. The loading capacity of the preparative column should not be exceeded to avoid peak broadening and loss of resolution.

Conclusion

This application note details a comprehensive RP-HPLC method for the purification of this compound. The provided protocol, including sample preparation, HPLC conditions, and post-purification analysis, serves as a valuable resource for researchers and scientists involved in the synthesis and development of Semaglutide and related peptide-based therapeutics. Adherence to this methodology will facilitate the acquisition of a highly purified product, which is essential for subsequent synthetic steps and ensuring the quality of the final drug substance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Semaglutide Side Chain | this compound | CAS#: 1118767-16-0 | Sinopeg [sinopeg.com]

- 3. tBuO-Ste-γ-Glu(AEEA-AEEA-OH)-OtBu - Morning Shine [mspharmx.com]

- 4. bachem.com [bachem.com]

- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. This compound (Fatty Acid Side Chain) - JenKem Technology USA [jenkemusa.com]

- 7. peptide.com [peptide.com]

- 8. HPLC Purification of Peptides [protocols.io]

- 9. benchchem.com [benchchem.com]

Application Note: Protocol for the Acid-Catalyzed Deprotection of a Lipo-amino Acid Side Chain

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the removal of the tert-butyl (tBu) ester protecting group from the Ste-Glu(γ-AEEA-AEEA-OH)-α-OtBu side chain, a common moiety used in the synthesis of lipidated peptides and antibody-drug conjugates (ADCs).

Introduction

The Ste-Glu(γ-AEEA-AEEA-OH)-α-OtBu moiety is a critical component in modifying peptides to enhance their pharmacokinetic properties, notably by improving albumin binding and extending plasma half-life.[][2] The stearic acid (Ste) provides lipophilicity, while the di-AEEA linker enhances solubility.[] The α-carboxyl group of the glutamic acid is protected as a tert-butyl (OtBu) ester, which must be removed in the final synthesis steps to yield the active carboxylic acid.

The tert-butyl ester is an acid-labile protecting group, readily cleaved by strong acids such as trifluoroacetic acid (TFA).[3][4] The process, often referred to as global deprotection, involves treating the protected compound with a TFA "cocktail" containing scavengers to prevent unwanted side reactions.[5][6][7] This protocol outlines a standard and effective procedure for this deprotection step, followed by analysis and purification.

Principle of Deprotection

The deprotection mechanism relies on the acid-catalyzed cleavage of the tert-butyl ester. The strong acid (TFA) protonates the ester oxygen, making the tert-butyl group a good leaving group. It departs as a stable tert-butyl cation, which is subsequently neutralized by scavengers in the reaction mixture to form neutral byproducts like isobutylene.[8][9] The use of scavengers is critical to trap these reactive carbocations, which could otherwise cause undesired alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys) within the target peptide.[7][9] A common and effective scavenger cocktail includes triisopropylsilane (B1312306) (TIS) and water.[5][10]

Caption: Chemical pathway for the TFA-mediated deprotection of the OtBu group.

Experimental Protocol

This protocol is designed for a starting scale of 100 mg of the protected peptide conjugate. Adjust volumes accordingly for different scales.

3.1 Materials and Reagents

-

Protected Compound: Ste-Glu(γ-AEEA-AEEA-OH)-α-OtBu conjugated to a peptide.

-

Trifluoroacetic acid (TFA), Reagent Grade (≥99%)

-

Triisopropylsilane (TIS), (≥98%)

-

Deionized Water (H₂O)

-

Dichloromethane (DCM), HPLC Grade

-

Cold Diethyl Ether (Et₂O)

-

Acetonitrile (ACN), HPLC Grade

-

Formic Acid (FA), for HPLC mobile phase

-

Appropriate glassware, magnetic stirrer, and reaction vessel.

-

Rotary evaporator.

-

Centrifuge.

-

HPLC-MS system for analysis and purification.

WARNING: TFA is a highly corrosive and dangerous acid. All steps involving TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11]

3.2 Preparation of Cleavage Cocktail (Reagent R)

-

In a glass vial inside a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratio (v/v/v):

-

95% TFA

-

2.5% H₂O

-

2.5% TIS

-

-

For 100 mg of starting material, prepare approximately 2 mL of the cocktail. (e.g., 1.9 mL TFA, 50 µL H₂O, 50 µL TIS).

-

Mix thoroughly. The cocktail should be prepared fresh just before use.[6]

3.3 Deprotection Procedure

-

Place 100 mg of the protected compound into a clean, dry round-bottom flask.

-